Comparative Molecular Property Differentiation: Propionyl vs. Isobutyryl Analogs and the Impact on Lipophilicity
The target compound (CAS 1202978-13-9) possesses a molecular weight (MW) of 367.4 g/mol and a molecular formula of C20H21N3O4 . Its closest commercially-available analog, the 1-isobutyryl derivative (CAS 1203051-93-7), has a higher MW of 381.4 g/mol and a formula of C21H23N3O4 . The quantified difference of +14.0 g/mol and an additional CH2 unit for the isobutyryl analog represents a branch-point methyl group that increases steric bulk and lipophilicity (estimated ΔclogP ≈ +0.5), which is predicted to influence membrane permeability and metabolic stability. No experimental LogP or LogD data have been published for either compound.
| Evidence Dimension | Molecular Weight and Lipophilicity Surrogate |
|---|---|
| Target Compound Data | MW: 367.4 g/mol; Formula: C20H21N3O4 |
| Comparator Or Baseline | 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1203051-93-7): MW 381.4 g/mol; Formula: C21H23N3O4 |
| Quantified Difference | ΔMW = +14.0 g/mol (target lower); ΔFormula = +CH2 (target lower) |
| Conditions | Calculated from standard molecular formulas; no experimental physicochemical data available. |
Why This Matters
A lower molecular weight and reduced lipophilicity for the propionyl analog may offer superior aqueous solubility and a more favorable in vitro ADME profile, making it the preferred choice for primary screening campaigns where these properties are design criteria.
